Cupric Sulfate,Basic

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

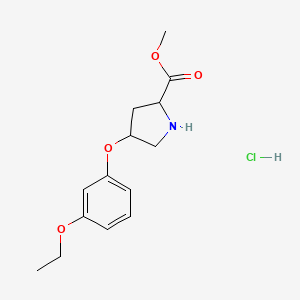

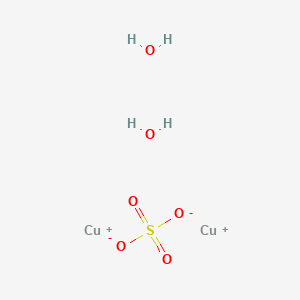

Cupric sulfate, basic, also known as copper(II) sulfate, is a chemical compound with the formula CuSO₄. It is a highly soluble, crystalline material that plays a vital role in a wide range of industries, with applications spanning from agriculture to public health. The most common form of cupric sulfate is the pentahydrate, which is known for its bright blue color .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cupric sulfate can be prepared by treating metallic copper with heated and concentrated sulfuric acid, or by treating the oxides of copper with dilute sulfuric acid . The reaction conditions typically involve heating to facilitate the reaction and ensure complete dissolution of the copper.

Industrial Production Methods: Industrially, cupric sulfate is produced by treating copper metal with hot concentrated sulfuric acid or its oxides with dilute sulfuric acid . This process results in a product that is widely used across various fields.

Analyse Chemischer Reaktionen

Types of Reactions: Cupric sulfate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Cupric sulfate can be reduced to cuprous sulfate (Cu₂SO₄) using reducing agents such as hydrogen sulfide.

Reduction: When heated to 650°C, cupric sulfate decomposes to yield cupric oxide (CuO) and sulfur trioxide (SO₃).

Substitution: Cupric sulfate reacts with chloride ions in concentrated hydrochloric acid to form tetrachlorocuprate(II) (CuCl₄²⁻).

Major Products:

- Cupric oxide (CuO)

- Sulfur trioxide (SO₃)

- Tetrachlorocuprate(II) (CuCl₄²⁻)

Wissenschaftliche Forschungsanwendungen

Cupric sulfate has a wide range of scientific research applications:

- Chemistry: It is used as a reagent in analytical chemistry and in the preparation of other copper compounds .

- Biology: Cupric sulfate is used in biological research to study the effects of copper on various biological systems .

- Medicine: It is used as a locally applied fungicide, bactericide, and astringent .

- Industry: Cupric sulfate is used in electroplating baths, as an electrolyte for batteries, and as a raw material in the preparation of other copper compounds .

Wirkmechanismus

Cupric sulfate exerts its effects by acting as a source of copper ions, which are essential for various biological processes. Copper ions can act as either a recipient or a donor of electrons, participating in various redox reactions . In biological systems, copper ions are involved in the function of enzymes such as cytochrome c oxidase and superoxide dismutase . Copper ions are transported into cells via specific transporters and are incorporated into proteins and enzymes, playing a crucial role in cellular metabolism .

Vergleich Mit ähnlichen Verbindungen

- Cuprous oxide (Cu₂O)

- Cuprous chloride (Cu₂Cl₂)

- Cuprous sulfide (Cu₂S)

- Cupric oxide (CuO)

- Cupric chloride (CuCl₂)

Comparison: Cupric sulfate is unique due to its high solubility in water and its vibrant blue color in the pentahydrate form . Unlike cuprous compounds, which are typically colorless and less soluble, cupric sulfate is widely used in various applications due to its solubility and reactivity .

Eigenschaften

Molekularformel |

Cu2H4O6S |

|---|---|

Molekulargewicht |

259.19 g/mol |

IUPAC-Name |

copper(1+);sulfate;dihydrate |

InChI |

InChI=1S/2Cu.H2O4S.2H2O/c;;1-5(2,3)4;;/h;;(H2,1,2,3,4);2*1H2/q2*+1;;;/p-2 |

InChI-Schlüssel |

HRMHTQYEURVAQC-UHFFFAOYSA-L |

Kanonische SMILES |

O.O.[O-]S(=O)(=O)[O-].[Cu+].[Cu+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[({6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-2-carboxylic acid](/img/structure/B15127482.png)

![Ethyl 5-hydroxy-8-nitro-5-(trifluoromethyl)-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B15127491.png)

![1-[1-[(10,16-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)oxy]propan-2-yl]-3-phenylurea](/img/structure/B15127532.png)